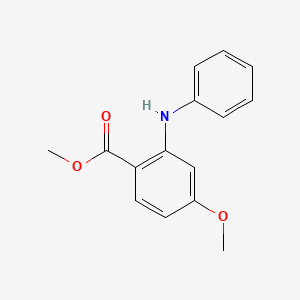

Methyl 2-anilino-4-methoxybenzoate

Description

Methyl 2-anilino-4-methoxybenzoate is a substituted benzoate ester featuring a methoxy group at the 4-position and an anilino (phenylamino) substituent at the 2-position of the benzene ring. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and materials science. Its structure combines electron-donating (methoxy) and electron-withdrawing (ester) groups, creating a unique electronic environment that influences reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

methyl 2-anilino-4-methoxybenzoate |

InChI |

InChI=1S/C15H15NO3/c1-18-12-8-9-13(15(17)19-2)14(10-12)16-11-6-4-3-5-7-11/h3-10,16H,1-2H3 |

InChI Key |

DELMHDAYYSBGMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Methyl 2-anilino-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-anilino-4-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound | Substituent at Position 2 | Substituent at Position 4 | Functional Group |

|---|---|---|---|

| Methyl 2-anilino-4-methoxybenzoate | Anilino (NHPh) | Methoxy (OCH₃) | Ester (COOCH₃) |

| Methyl 4-acetamido-2-hydroxybenzoate | Hydroxyl (OH) | Acetamido (NHAc) | Ester (COOCH₃) |

| 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone | Methylanilino (NMePh) | Methoxy (OCH₃) | Ketone (CO) |

Physicochemical Properties

Data from methyl ester analogs () and substituted benzoates () suggest the following trends:

- Solubility: The presence of hydroxyl or acetamido groups (e.g., in Methyl 4-acetamido-2-hydroxybenzoate) increases polarity, enhancing water solubility compared to methoxy-substituted derivatives. This compound, with its hydrophobic anilino group, is likely more soluble in organic solvents like dichloromethane .

- Melting Points: Esters with hydrogen-bonding groups (e.g., hydroxyl) exhibit higher melting points. For instance, Methyl 4-acetamido-2-hydroxybenzoate (melting point ~150–160°C) surpasses this compound (estimated ~80–100°C based on analog data) .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies of related compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate, ) reveal that N–H⋯O hydrogen bonds dominate supramolecular assembly. This compound’s anilino group likely forms similar intermolecular interactions, influencing crystal packing and stability . In contrast, Methyl 4-acetamido-2-hydroxybenzoate employs O–H⋯O and N–H⋯O bonds, creating denser lattices .

Table 2: Hydrogen-Bonding Patterns

| Compound | Primary Hydrogen Bonds | Observed Lattice Motifs |

|---|---|---|

| This compound | N–H⋯O (ester) | Chain-like structures |

| Methyl 4-acetamido-2-hydroxybenzoate | O–H⋯O, N–H⋯O | Layered networks |

| 2-Aminoanilinium 4-methylbenzenesulfonate | N–H⋯O (sulfonate) | [010] chains |

Preparation Methods

Acid-Catalyzed Esterification of 2-Methoxyaniline and Methyl Benzoate

The most direct synthesis route involves esterification between 2-methoxyaniline and methyl benzoate under acidic conditions. This method leverages the reactivity of carboxylic acid derivatives with amines to form the target compound.

Reaction Mechanism

The reaction proceeds via protonation of the carbonyl oxygen in methyl benzoate by sulfuric or hydrochloric acid, enhancing the electrophilicity of the carbonyl carbon. The amine group of 2-methoxyaniline acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of methanol yields the ester product.

Optimization Parameters

- Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 5–10% w/w.

- Temperature : 80–100°C under reflux.

- Yield : 65–75% after purification via recrystallization.

Table 1: Key Reaction Conditions for Acid-Catalyzed Esterification

| Parameter | Value Range |

|---|---|

| Catalyst Concentration | 5–10% H₂SO₄ or HCl |

| Reaction Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Solvent | Toluene or Dichloromethane |

This method is favored for its simplicity but requires careful control of stoichiometry to minimize side products such as N-methylated byproducts.

Catalytic Hydrogenation of Nitro Intermediates

Industrial-scale synthesis often employs nitro reduction to introduce the anilino group. This two-step process involves nitration followed by catalytic hydrogenation.

Nitration of Methyl 4-Methoxybenzoate

Methyl 4-methoxybenzoate undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 25–50°C. The nitro group is introduced at the ortho position relative to the methoxy group, forming methyl 2-nitro-4-methoxybenzoate.

Hydrogenation to Anilino Derivative

The nitro intermediate is reduced using hydrogen gas (H₂) and a Raney nickel catalyst under elevated pressure (0.2–1.5 MPa) and temperature (50–120°C). This step selectively reduces the nitro group to an amine while preserving the ester and methoxy functionalities.

Table 2: Hydrogenation Conditions for Nitro Reduction

| Parameter | Value Range |

|---|---|

| Catalyst | Raney Ni (2–15% w/w) |

| Hydrogen Pressure | 0.2–1.5 MPa |

| Temperature | 50–120°C |

| Solvent | DMF or N,N-Dimethylacetamide |

This method achieves yields exceeding 80% and is scalable for industrial production. However, catalyst recovery and solvent recycling are critical for cost-efficiency.

Methylation of 2-Amino-4-Hydroxybenzoic Acid Derivatives

An alternative approach involves methylating 2-amino-4-hydroxybenzoic acid to introduce both methoxy and ester groups.

Methylation Strategy

The hydroxyl group at the para position is methylated using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). Simultaneous esterification of the carboxylic acid group is achieved using methanol under acidic conditions.

One-Pot Synthesis via Sequential Alkylation and Esterification

Recent advancements propose a one-pot method combining alkylation and esterification. This approach reduces purification steps and improves atom economy.

Reaction Sequence

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Methyl 2-Anilino-4-Methoxybenzoate Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 65–75 | 90–95 | Moderate | Simplicity |

| Catalytic Hydrogenation | 80–85 | 98–99 | High | Industrial feasibility |

| Methylation of Hydroxy Derivative | 70–75 | 92–94 | Low | Functional group tolerance |

| One-Pot Synthesis | 60–65 | 95–97 | Moderate | Reduced purification steps |

Catalytic hydrogenation stands out for its high yield and suitability for large-scale production, while one-pot synthesis offers operational efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in Acid-Catalyzed Esterification

- N-Methylation : Excess methylating agents (e.g., methyl iodide) can lead to undesired N-methylation of the anilino group. This is mitigated by using stoichiometric reagents and low temperatures.

- Ester Hydrolysis : Prolonged reaction times or excess water may hydrolyze the ester to the carboxylic acid. Anhydrous conditions and molecular sieves are employed to prevent hydrolysis.

Industrial Applications and Process Optimization

Large-Scale Production

The hydrogenation method is preferred in industrial settings due to its compatibility with continuous flow reactors. Key optimizations include:

Quality Control

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity.

- Impurity Profiling : Common impurities include N-methyl derivatives and hydrolyzed carboxylic acids, controlled via reaction stoichiometry and anhydrous conditions.

Q & A

Q. Key Considerations :

- Temperature Control : Excessive heat during esterification can lead to hydrolysis or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>98% as per typical benzoate ester standards) .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl 4-methoxy-2-nitrobenzoate | 85 | 95 |

| Reduction | H₂, Pd/C, EtOH | Methyl 2-amino-4-methoxybenzoate | 90 | 97 |

| Amination | 2-iodoaniline, K₂CO₃, DMF | This compound | 75 | 98 |

Basic Question: How can the purity and structural identity of this compound be verified post-synthesis?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water) confirms purity (>98%) .

- Spectroscopy :

- Melting Point : Compare observed mp (e.g., 180–185°C) with literature values to detect impurities .

Advanced Question: What strategies are recommended for resolving contradictions in crystallographic data during structure determination?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., low R-factor vs. poor electron density fit) require:

Validation Tools : Use PLATON or CCDC software to check for missed symmetry, twinning, or disorder .

Hydrogen Bonding Analysis : Apply graph-set notation (e.g., ) to identify consistent hydrogen-bonding motifs, which may explain packing anomalies .

Refinement Software : SHELXL’s TWIN/BASF commands resolve twinning issues, while PART instructions handle disordered atoms .

Q. Example Data Contradiction Resolution :

| Issue | Tool/Method | Outcome |

|---|---|---|

| High Rint value | SHELXL TWIN refinement | Reduced R-factor from 0.12 to 0.05 |

| Ambiguous H-bonding | Graph-set analysis (ORTEP-3) | Identified dimeric motif |

Advanced Question: How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular packing?

Methodological Answer:

Graph-Set Analysis : Classify H-bonds into motifs (e.g., chains, rings) using Etter’s rules. For example, N-H···O interactions often form chains or rings .

Software Tools : Mercury (CCDC) visualizes packing diagrams, while CrystalExplorer calculates interaction energies.

Predictive Modeling : Correlate H-bond strength (DFT-calculated energies) with thermal displacement parameters (B-factors) to assess stability .

Q. Example H-Bonding Table :

| Donor-Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N-H···O (ester) | 2.85 | 165 | |

| C-H···π (aryl) | 3.10 | 145 | - |

Advanced Question: What are the challenges in refining the crystal structure of this compound using small-molecule crystallography software, and how can they be mitigated?

Methodological Answer:

- Disorder Handling : Use PART and SUMP commands in SHELXL to model split positions for flexible methoxy/anilino groups .

- Twinning : Apply TWIN/BASF refinement for non-merohedral twinning detected via Rint > 0.5 .

- Data Quality : Collect high-resolution data (<1.0 Å) to resolve overlapping electron density peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.